molecular formula C18H13NO4S B14640170 Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate CAS No. 51776-08-0

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate

Katalognummer: B14640170
CAS-Nummer: 51776-08-0
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: FLUWDTQNXDHITA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a nitrophenyl group and a benzoate ester, making it a molecule of interest for various scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate typically involves the following steps:

Industrial production methods often involve optimizing these reactions to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51776-08-0

Molekularformel

C18H13NO4S

Molekulargewicht

339.4 g/mol

IUPAC-Name

methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate

InChI

InChI=1S/C18H13NO4S/c1-23-18(20)14-4-2-12(3-5-14)16-10-11-17(24-16)13-6-8-15(9-7-13)19(21)22/h2-11H,1H3

InChI-Schlüssel

FLUWDTQNXDHITA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.